1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione
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Overview
Description
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The combination of the pyridine and pyrrole rings in a single molecule allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of pyridin-2-yl-4-oxobutanal derivatives, which react with amines to form the desired compound . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or pyrrole rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrole derivatives with reduced functional groups.
Scientific Research Applications
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including anti-fibrotic and anti-tubercular properties
Chemical Biology: It is used in the design of chemical probes to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in fibrosis or tuberculosis . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring instead of a pyrrole ring.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is unique due to the combination of pyridine and pyrrole rings in a single molecule. This structural feature allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
67618-83-1 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H |
InChI Key |
NNXKHUXDXSVBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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